1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 138.207 g/mol. This compound is classified under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to an indene structure. It is also known for its unique structural features that contribute to its chemical properties and potential applications in various fields.
The compound is cataloged in several chemical databases, including PubChem (CID 556577) and ChemSpider, which provide detailed information regarding its structure, properties, and classifications. Its classification as an alcohol derives from the functional hydroxyl group, while its bicyclic structure places it within the broader category of polycyclic compounds. The Chemical Abstracts Service registry number for this compound is 36237-87-3.
The synthesis of 1H-Inden-2-ol, 2,3,3a,4,7,7a-hexahydro- can be approached through various methods:
The choice of reaction conditions (temperature, pressure, solvent) and catalysts significantly influences yield and purity. For example, optimizing hydrogen pressure during hydrogenation can enhance the conversion rates while minimizing side reactions.
The InChI representation for this compound is InChI=1S/C9H14O/c10-9-6-4-3-5-7(9)1-2-8/h3-4,6-7,10H,1-2,5H2
. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
1H-Inden-2-ol participates in various chemical reactions typical for alcohols:
The reactivity of 1H-Inden-2-ol is influenced by steric hindrance due to its bicyclic nature. This can affect reaction rates and product distributions during synthetic transformations.
The mechanism of action for reactions involving 1H-Inden-2-ol typically follows standard pathways for alcohols:
1H-Inden-2-ol is characterized by its physical properties:
The chemical properties include:
Relevant data indicates that this compound's reactivity profile makes it suitable for further functionalization in organic synthesis.
1H-Inden-2-ol has potential applications in various scientific fields:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7